Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester
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Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester is an organic compound with the molecular formula C8H3F7O4S. This compound is known for its unique chemical properties, including high thermal stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding phenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line spectroscopic techniques to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed.
Major Products
The major products formed from these reactions include various substituted phenyl esters, sulfonic acids, and alcohol derivatives .
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester involves its interaction with nucleophilic sites on target molecules. The ester group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-iodophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, (1-methylcyclohexyl)methyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-acetylphenyl ester
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester is unique due to its combination of trifluoromethoxy and fluoro substituents, which impart high thermal stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance .
Properties
CAS No. |
1448855-43-3 |
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Molecular Formula |
C8H3F7O4S |
Molecular Weight |
328.16 g/mol |
IUPAC Name |
[3-fluoro-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3F7O4S/c9-5-3-4(19-20(16,17)8(13,14)15)1-2-6(5)18-7(10,11)12/h1-3H |
InChI Key |
YHDSUEJBLZBEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)F)OC(F)(F)F |
Origin of Product |
United States |
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